

An In-depth Technical Guide on the Physical Characteristics of 1-Tetradecanol-d2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Tetradecanol-d2**

Cat. No.: **B15568468**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol-d2, also known as myristyl alcohol-d2, is a deuterium-labeled version of the long-chain saturated fatty alcohol, 1-Tetradecanol. The replacement of two hydrogen atoms with deuterium isotopes at a specific position in the molecule makes it a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays. Understanding the physical characteristics of this deuterated compound is crucial for its proper handling, formulation, and interpretation of experimental results. This technical guide provides a comprehensive overview of the known physical properties of **1-Tetradecanol-d2**, alongside those of its non-deuterated analog for comparative purposes. It also outlines detailed experimental protocols for the determination of these properties.

Data Presentation

The quantitative physical properties of **1-Tetradecanol-d2** are not extensively reported in publicly available literature. However, they are expected to be very similar to those of the non-deuterated 1-Tetradecanol. The primary difference lies in the molecular weight due to the presence of two deuterium atoms. The following tables summarize the available data for **1-Tetradecanol-d2** and the established properties of 1-Tetradecanol.

Table 1: General and Chemical Properties

Property	1-Tetradecanol-d2	1-Tetradecanol
Synonyms	Myristyl alcohol-d2, 1-Hydroxytetradecane-d2	Myristyl alcohol, Tetradecyl alcohol
Chemical Formula	C ₁₄ H ₂₈ D ₂ O	C ₁₄ H ₃₀ O
Molecular Weight	216.40 g/mol	214.39 g/mol
CAS Number	169398-02-1	112-72-1
Appearance	White, waxy solid	White, waxy solid

Table 2: Physical Properties

Property	1-Tetradecanol-d2 (Estimated)	1-Tetradecanol (Experimental)
Melting Point	~38 °C	38 °C
Boiling Point	~289 °C	289 °C
Density	~0.823 g/mL at 25 °C	0.823 g/mL at 25 °C
Solubility	Practically insoluble in water; Soluble in diethyl ether, ethanol, and other organic solvents.	Practically insoluble in water; Soluble in diethyl ether, and slightly soluble in ethanol. ^[1]

Note: The physical properties for **1-Tetradecanol-d2** are estimated based on the values for 1-Tetradecanol, as specific experimental data for the deuterated compound is not readily available. The minor increase in molecular weight is not expected to significantly alter these macroscopic properties.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **1-Tetradecanol-d2**. These protocols are based on standard laboratory practices for long-chain alcohols and waxy solids.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which **1-Tetradecanol-d2** transitions from a solid to a liquid.

Apparatus:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Ensure the **1-Tetradecanol-d2** sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
- Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Heat the block at a rate of 10-15 °C per minute for a preliminary, approximate melting point determination.
- Allow the apparatus to cool to at least 20 °C below the approximate melting point.
- Insert a new packed capillary tube and heat at a slow, controlled rate of 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Determination of Boiling Point (Micro Boiling Point Method)

Objective: To determine the temperature at which the vapor pressure of liquid **1-Tetradecanol-d2** equals the atmospheric pressure.

Apparatus:

- Thiele tube or a small test tube with a side arm
- Heating mantle or oil bath
- Thermometer (calibrated)
- Small test tube (e.g., 10 x 75 mm)
- Capillary tube (sealed at one end)
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Place a small amount (0.5-1 mL) of **1-Tetradecanol-d2** into the small test tube.
- Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Clamp the thermometer so that the assembly is immersed in the heating medium (oil or sand) in the Thiele tube or beaker.
- Heat the apparatus gently. A slow, steady stream of bubbles will emerge from the open end of the capillary tube as the liquid heats up and the air inside the capillary expands.
- Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor of the sample is escaping.
- Turn off the heat and allow the apparatus to cool slowly.

- The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Density (Immersion Method for Waxy Solids)

Objective: To determine the mass per unit volume of **1-Tetradecanol-d2**.

Apparatus:

- Analytical balance (with an under-hook for suspension)
- Beaker
- A liquid in which **1-Tetradecanol-d2** is insoluble (e.g., water with a surfactant, or a non-solvent liquid of known density)
- Fine wire or thread

Procedure:

- Weigh a solid piece of **1-Tetradecanol-d2** in the air. Record this mass as m_{air} .
- Suspend the solid sample from the balance hook using a fine wire or thread.
- Immerse the suspended solid completely in a beaker of the chosen liquid of known density (ρ_{liquid}). Ensure no air bubbles are trapped on the surface of the solid.
- Record the apparent mass of the submerged solid. Record this as m_{liquid} .
- Calculate the volume of the sample using the formula: $V = (m_{air} - m_{liquid}) / \rho_{liquid}$
- Calculate the density of **1-Tetradecanol-d2** using the formula: $\rho_{sample} = m_{air} / V$

Determination of Solubility

Objective: To qualitatively and quantitatively assess the solubility of **1-Tetradecanol-d2** in various solvents.

Apparatus:

- Test tubes with stoppers
- Vortex mixer
- Graduated cylinders or pipettes
- Analytical balance

Procedure (Qualitative):

- Place a small, known amount (e.g., 10 mg) of **1-Tetradecanol-d2** into a series of test tubes.
- Add a known volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, diethyl ether, hexane) to each test tube.
- Stopper the test tubes and vortex for a set period (e.g., 1 minute).
- Allow the tubes to stand and observe for any undissolved solid.
- Classify the solubility as soluble, partially soluble, or insoluble based on visual inspection.

Procedure (Quantitative - if required):

- Prepare a saturated solution of **1-Tetradecanol-d2** in a chosen solvent at a specific temperature by adding an excess of the solid to the solvent and stirring until equilibrium is reached.
- Carefully decant or filter a known volume of the saturated solution, ensuring no undissolved solid is transferred.
- Evaporate the solvent from the known volume of the solution.
- Weigh the remaining solid residue.
- Calculate the solubility in terms of g/100 mL or other appropriate units.

Mandatory Visualization

Workflow for Physical Characterization of 1-Tetradecanol-d2

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the physical characterization of **1-Tetradecanol-d2**.

Conclusion

This technical guide provides a foundational understanding of the physical characteristics of **1-Tetradecanol-d2**, a crucial deuterated compound for advanced scientific research. While specific experimental data for the deuterated form is limited, the properties of its non-deuterated counterpart, 1-Tetradecanol, serve as a reliable reference. The detailed experimental protocols provided herein offer a practical framework for researchers to determine the physical properties of **1-Tetradecanol-d2** with high accuracy in a laboratory setting. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the successful application of this isotopically labeled compound in drug development and other scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Characteristics of 1-Tetradecanol-d2]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568468#physical-characteristics-of-1-tetradecanol-d2>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com